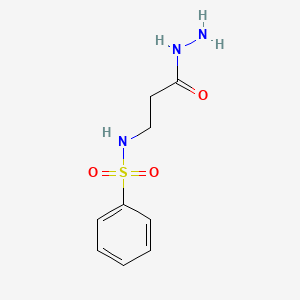
N-Benzenesulfonyl-beta-alanine hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzenesulfonyl-beta-alanine hydrazide is a chemical compound that belongs to the class of sulfonyl hydrazides It is characterized by the presence of a benzenesulfonyl group attached to a beta-alanine hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzenesulfonyl-beta-alanine hydrazide typically involves the reaction of benzenesulfonyl chloride with beta-alanine hydrazide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzenesulfonyl-beta-alanine hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can replace the hydrazide moiety with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonyl derivatives, while reduction can produce sulfinyl or sulfhydryl compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-Benzenesulfonyl-beta-alanine hydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzenesulfonyl-beta-alanine hydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzenesulfonyl-beta-alanine hydrazide include other sulfonyl hydrazides, such as benzenesulfonyl hydrazide and toluenesulfonyl hydrazide .
Uniqueness
This compound is unique due to the presence of the beta-alanine moiety, which imparts specific chemical and biological properties. This makes it distinct from other sulfonyl hydrazides and suitable for specialized applications in research and industry .
Properties
CAS No. |
38378-06-2 |
|---|---|
Molecular Formula |
C9H13N3O3S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(3-hydrazinyl-3-oxopropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c10-12-9(13)6-7-11-16(14,15)8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13) |
InChI Key |
FWRAKTYNLUIKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















